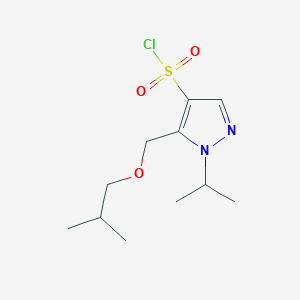
5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is commonly used in the synthesis of other chemicals and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride involves the inhibition of specific enzymes. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a vital role in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, resulting in a decrease in the pH of the body fluids.
Effets Biochimiques Et Physiologiques
5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride has several biochemical and physiological effects. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. It has also been found to have antitumor properties, making it a potential candidate for the development of new anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride in lab experiments is its high purity. The compound is readily available in high purity, making it suitable for use in sensitive experiments. One of the limitations of using this compound is its high cost. The synthesis of this compound is a complex and expensive process, making it unsuitable for large-scale experiments.
Orientations Futures
There are several future directions for the research on 5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride. One of the most significant directions is the development of new drugs based on this compound. The compound has been found to have several potential applications in the treatment of various diseases, and further research is needed to explore its full potential. Another direction is the development of new synthesis methods for this compound. The current synthesis method is complex and expensive, and new methods could lead to a more cost-effective production of the compound.
Conclusion:
In conclusion, 5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. The compound has several biochemical and physiological effects and has been found to have potential applications in the development of new drugs. Further research is needed to explore its full potential and develop new synthesis methods for the compound.
Méthodes De Synthèse
5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride can be synthesized using several methods. One of the most commonly used methods involves the reaction of 5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonic acid with thionyl chloride. The reaction takes place in the presence of a suitable solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential application in various fields of scientific research. One of the most significant applications of this compound is in medicinal chemistry. It has been found to inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
5-(2-methylpropoxymethyl)-1-propan-2-ylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-8(2)6-17-7-10-11(18(12,15)16)5-13-14(10)9(3)4/h5,8-9H,6-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBMWDDFGYRLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=C(C=NN1C(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

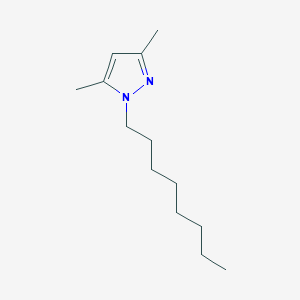
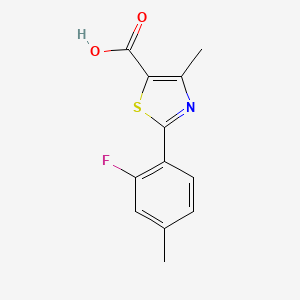
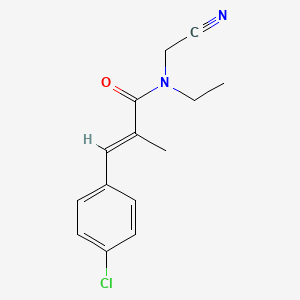
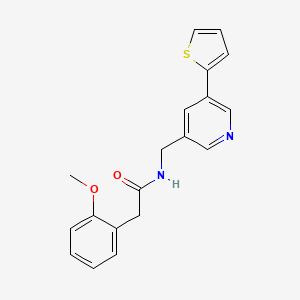
![2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride](/img/structure/B2980777.png)
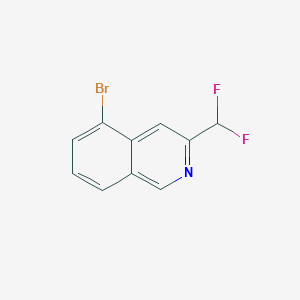
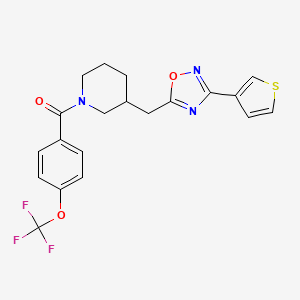
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide](/img/structure/B2980783.png)
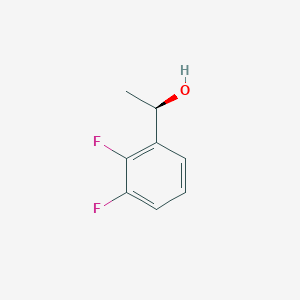
![N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2980786.png)
![9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2980789.png)
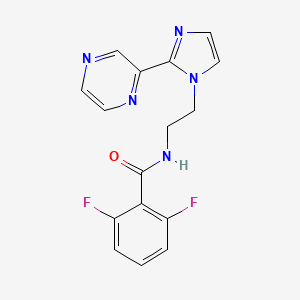
![Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2980793.png)
![3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2980794.png)